

Application Note: A Robust Dissolution Assay for Trimethoprim Fumaric Acid Tablets

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Compound of Interest

Compound Name: *Trimethoprim fumaric acid*

Cat. No.: *B12372623*

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Introduction

Trimethoprim is a weakly basic drug, and its bioavailability can be influenced by its dissolution rate.^{[1][2]} Fumaric acid is often included in formulations to create an acidic microenvironment, which can enhance the dissolution of such drugs.^{[3][4][5][6]} This application note provides a detailed protocol for a dissolution assay of **Trimethoprim Fumaric Acid** tablets, drawing upon established methodologies and pharmacopeial standards. The method is suitable for quality control and formulation development purposes.

The United States Pharmacopeia (USP) provides monographs for Trimethoprim tablets, which serve as a foundational reference for the dissolution method.^[7] This protocol adapts and expands upon the USP methodology to specifically address tablets containing fumaric acid as a dissolution enhancer. The quantification of dissolved trimethoprim is achieved using UV-Vis spectrophotometry, a widely accessible and reliable analytical technique.^{[8][9][10]}

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for performing the dissolution assay.

Materials and Reagents

- **Trimethoprim Fumaric Acid** Tablets

- USP Trimethoprim Reference Standard (RS)
- 0.01 N Hydrochloric Acid (HCl)
- Deionized Water
- Methanol (HPLC grade, if applicable)
- Acetonitrile (HPLC grade, if applicable)
- Glacial Acetic Acid (if applicable)

Equipment

- USP-compliant Dissolution Apparatus 2 (Paddle Apparatus)
- UV-Vis Spectrophotometer
- Analytical Balance
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)
- pH meter
- (Optional) High-Performance Liquid Chromatography (HPLC) system with a UV detector

Dissolution Method

The dissolution parameters are based on the USP monograph for Trimethoprim Tablets.[\[7\]](#)

Parameter	Setting
Apparatus	USP Apparatus 2 (Paddles)
Dissolution Medium	900 mL of 0.01 N Hydrochloric Acid
Temperature	37 ± 0.5 °C
Paddle Speed	50 RPM
Sampling Times	10, 20, 30, 45, and 60 minutes
Acceptance Criteria	Not less than 75% (Q) of the labeled amount of trimethoprim is dissolved in 45 minutes.[7]

Standard Solution Preparation (UV-Vis Method)

- Accurately weigh approximately 20 mg of USP Trimethoprim RS and transfer it to a 100-mL volumetric flask.
- Dissolve in a small amount of methanol and dilute to volume with 0.01 N HCl. This yields a stock solution of about 200 µg/mL.
- Pipette 10 mL of this stock solution into a 100-mL volumetric flask and dilute to volume with 0.01 N HCl to obtain a standard solution with a concentration of approximately 20 µg/mL.

Sample Preparation and Analysis (UV-Vis Method)

- Place one **Trimethoprim Fumaric Acid** tablet in each of the six dissolution vessels.
- Start the dissolution test under the conditions specified in the table above.
- At each sampling time point, withdraw an aliquot of the dissolution medium from each vessel.
- Filter the samples immediately through a 0.45 µm syringe filter, discarding the first few milliliters.
- Dilute the filtered samples with 0.01 N HCl to a concentration within the linear range of the spectrophotometer (approximately 20 µg/mL).

- Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance, which is approximately 271 nm.[7]

Calculation of a Dissolved Drug

The percentage of trimethoprim dissolved can be calculated using the following formula:

$$\% \text{ Dissolved} = (\text{Absorbance of Sample} / \text{Absorbance of Standard}) * (\text{Concentration of Standard} / \text{Label Claim}) * \text{Volume of Dissolution Medium} * \text{Dilution Factor} * 100$$

Alternative Analytical Method: HPLC

For confirmation or in cases where excipients interfere with UV-Vis analysis, an HPLC method can be employed.[11][12][13][14][15]

Parameter	Setting
Column	C18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase	A filtered and degassed mixture of 1% glacial acetic acid in water and acetonitrile (21:4)[7]
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Detection	UV at 254 nm[13] or 271 nm
Column Temperature	Ambient

Data Presentation

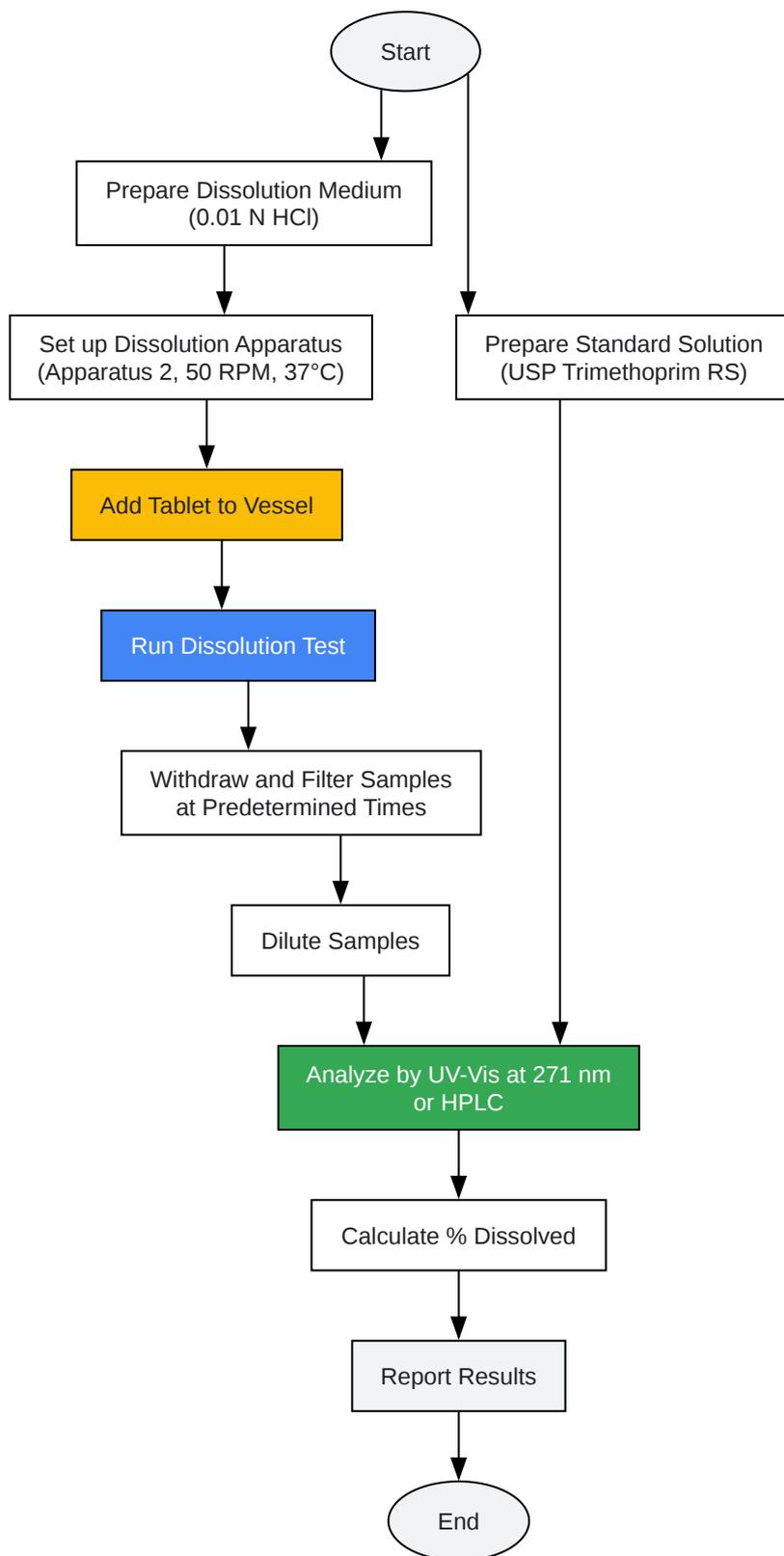
The results of the dissolution study should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Dissolution Profile of **Trimethoprim Fumaric Acid** Tablets

Time (minutes)	% Trimethoprim Dissolved (Vessel 1)	% Trimethoprim Dissolved (Vessel 2)	% Trimethoprim Dissolved (Vessel 3)	% Trimethoprim Dissolved (Vessel 4)	% Trimethoprim Dissolved (Vessel 5)	% Trimethoprim Dissolved (Vessel 6)	Mean % Dissolved	Standard Deviation
10								
20								
30								
45								
60								

Experimental Workflow

The following diagram illustrates the logical flow of the dissolution assay for **Trimethoprim Fumaric Acid** tablets.



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Caption: Workflow for the dissolution assay of **Trimethoprim Fumaric Acid** tablets.

The Role of Fumaric Acid

Trimethoprim is a weakly basic drug with pH-dependent solubility.[1] Fumaric acid, an organic acid, is incorporated into the tablet formulation to create an acidic microenvironment around the drug particles as the tablet disintegrates.[5][16] This localized acidity increases the solubility of trimethoprim, thereby promoting its dissolution and absorption.[3] The use of an acidic dissolution medium, such as 0.01 N HCl, simulates the gastric environment and provides a suitable in vitro condition to assess the performance of such formulations.

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- To cite this document: BenchChem. [Application Note: A Robust Dissolution Assay for Trimethoprim Fumaric Acid Tablets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372623#developing-a-dissolution-assay-for-trimethoprim-fumaric-acid-tablets]

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